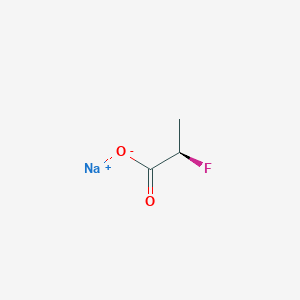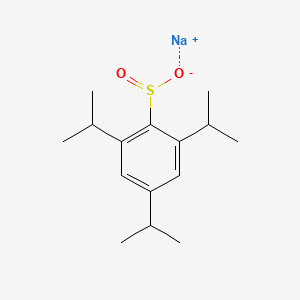![molecular formula C19H17NO2 B6612272 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one CAS No. 374918-94-2](/img/structure/B6612272.png)
4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of MPQ is defined by its molecular formula, C19H17NO2. For a more detailed structural analysis, such as the 3D structure, additional specialized resources or software would be required.Wirkmechanismus
The mechanism of action of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Furthermore, it is believed that this compound may also act as an antioxidant, which could be beneficial in the treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have antimicrobial and antifungal properties, as well as anti-inflammatory and analgesic effects. It has also been found to have cytotoxic and antitumor activities, which could be beneficial in the treatment of certain types of cancer. Furthermore, it has been found to have antioxidant and free radical scavenging properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Furthermore, it is a relatively stable compound and is not easily degraded by heat or light. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound and should be handled with care. Furthermore, it is not a very soluble compound and may require the use of solvents in order to dissolve it in aqueous solutions.
Zukünftige Richtungen
The potential future directions of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one research include the development of new synthesis methods, the investigation of its pharmacological properties, the development of new therapeutic agents, the study of its toxicological effects, and the exploration of its potential applications in the fields of materials science and drug delivery systems. Furthermore, further research into its mechanism of action and its biochemical and physiological effects could lead to the development of new treatments for diseases such as cancer and diabetes.
Synthesemethoden
The synthesis of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one involves a two-step process. The first step involves the reaction of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinoline with 9-bromo-1H-cyclohepta[b]quinoline in the presence of a base catalyst. This reaction produces the desired product, this compound. The second step involves the purification of the product by recrystallization from a solution of water and ethanol. This method of synthesis has been found to be efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one has been studied for its potential applications in various fields of scientific research. It has been used as a model compound in the study of organic reactions, as a catalyst in the synthesis of other compounds, and as a potential therapeutic agent for the treatment of diseases such as cancer and diabetes. It has also been used in the study of drug delivery systems, in the development of new materials, and in the investigation of the structure-activity relationships of various compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-7-phenoxy-2,3-dihydro-1H-cyclopenta[b]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-20-17-9-5-8-15(17)19(21)16-12-14(10-11-18(16)20)22-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPAVMQFOSNIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=O)C3=C1C=CC(=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)






![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)


![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)